![molecular formula C19H19FN4O4S B2442179 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1795490-37-7](/img/structure/B2442179.png)

4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

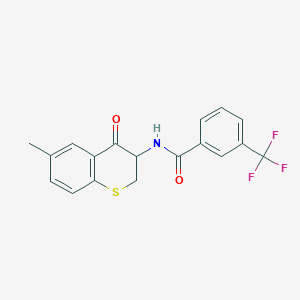

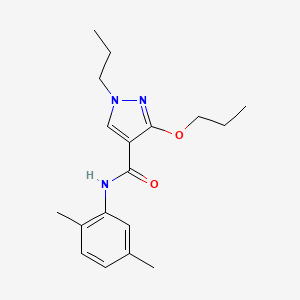

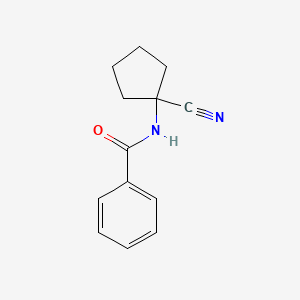

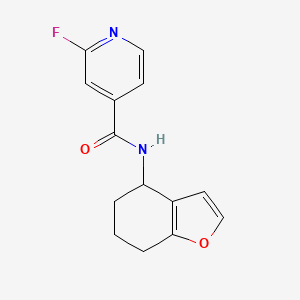

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the rings may cause the molecule to be planar or nearly planar. The ethoxy and fluoro groups attached to the benzene ring could potentially participate in pi stacking interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ethoxy group could undergo nucleophilic substitution or elimination reactions. The fluoro group, while generally quite stable, could potentially be displaced by a stronger nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Studies

The compound falls within a broader category of benzenesulfonamide derivatives, which have been synthesized and evaluated for their bioactivity across different research contexts. One study focused on the synthesis of new benzenesulfonamide derivatives starting from key intermediates and tested them for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds, including variations with substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties, demonstrated interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

Another line of research explored 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety as a pharmacophore for cyclooxygenase (COX-1/COX-2) inhibitory activities. Through structure-activity relationships (SAR) and molecular modeling, compounds were developed showing selectivity and potency for COX-2 inhibition, indicating their utility in anti-inflammatory applications (Pal et al., 2003).

Antidiabetic Activity

Further, the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives were carried out as potential antidiabetic agents. These studies involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to compounds with significant antidiabetic activity based on preliminary biological screening. The structure-activity relationship and in silico drug-relevant properties calculations supported the potential of these compounds as leads for future drug discovery (Faidallah et al., 2016).

Fluorometric Sensing for Hg2+

In another domain, a pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, demonstrating high selectivity towards Hg2+ ions. This study showcased the potential application of benzenesulfonamide derivatives in environmental monitoring and the development of selective fluorometric "turn-off" sensors for detecting Hg2+ ions (Bozkurt & Gul, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNMHQZZJQPNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)

![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)

![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)